- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Cas no 913258-31-8 (Latanoprost Methyl Ester)

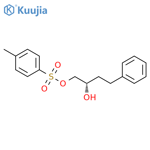

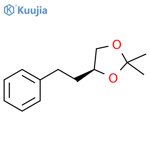

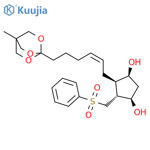

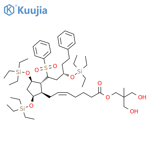

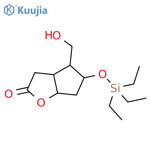

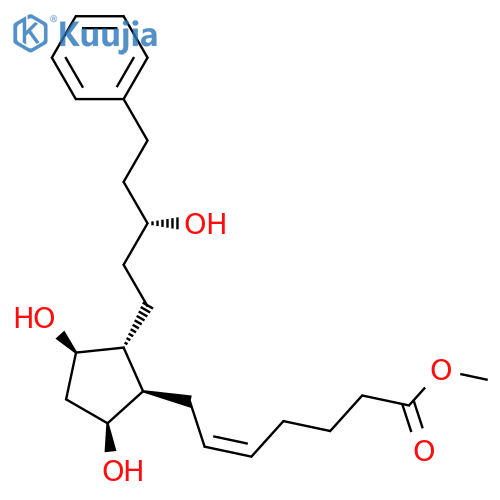

Latanoprost Methyl Ester structure

Nome do Produto:Latanoprost Methyl Ester

N.o CAS:913258-31-8

MF:C24H36O5

MW:404.53964805603

CID:5145520

Latanoprost Methyl Ester Propriedades químicas e físicas

Nomes e Identificadores

-

- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate

- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-, methyl ester, (5Z)-

- Latanoprost methyl ester

- Latanoprost Impurity 16

- LatanoprostEPImpurityG

- Methyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate (ACI)

- Latanoprost Methyl Ester

-

- Inchi: 1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1

- Chave InChI: KSRNMZVGEYUNEO-JNAAKWLTSA-N

- SMILES: C([C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=C\CCCC(=O)OC)C[C@@H](O)CCC1C=CC=CC=1

Latanoprost Methyl Ester Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | M913250-50mg |

Latanoprost Methyl Ester |

913258-31-8 | 50mg |

$1499.00 | 2023-05-17 | ||

| TRC | M913250-5mg |

Latanoprost Methyl Ester |

913258-31-8 | 5mg |

$190.00 | 2023-05-17 | ||

| TRC | M913250-25mg |

Latanoprost Methyl Ester |

913258-31-8 | 25mg |

$ 800.00 | 2023-09-06 |

Latanoprost Methyl Ester Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Sodium iodide Catalysts: Pyridine Solvents: Dimethylformamide ; rt; 3.5 h, 72 - 75 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Catalysts: Pyridine Solvents: Sulfolane ; 70 min, 80 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 3

Condições de reacção

1.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

2.2 Reagents: Methanol ; -75 °C → -5 °C

3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

3.5 Reagents: Sodium chloride Solvents: Pyridine , Water

3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

2.2 Reagents: Methanol ; -75 °C → -5 °C

3.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

3.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

3.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

3.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

3.5 Reagents: Sodium chloride Solvents: Pyridine , Water

3.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

3.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

4.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

4.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Potassium osmate dihydrate , 1,4-Bis[(9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]-9,10-anthracenedione Solvents: tert-Butanol , Water ; 1.5 h, rt; rt → 0 °C

1.2 17 h, 0 °C

1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 17 h, 0 °C

1.3 Reagents: Sodium pyrosulfite ; 1 h, 0 °C → rt

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

5.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

5.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C

1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C

1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C

1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C → 20 °C; 20 °C → 0 °C

1.3 Solvents: Tetrahydrofuran ; 15 min, 0 °C; 0 °C → 20 °C; 80 min, 20 °C

1.4 Catalysts: Aluminum tert-butoxide ; 5 h, 20 °C; 20 °C → 0 °C

1.5 Reagents: Sodium bicarbonate Solvents: Pyridine , Water ; 0 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

3.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

3.3 Reagents: Pyridine , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 6

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 4 h, 40 °C

1.2 Reagents: Triethylamine

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Triethylamine

2.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

2.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

3.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

4.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 7

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

1.5 Reagents: Sodium chloride Solvents: Pyridine , Water

1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

1.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

1.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

1.5 Reagents: Sodium chloride Solvents: Pyridine , Water

1.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

1.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 8

Condições de reacção

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

1.3 Reagents: Pyridine , Sodium chloride Solvents: Water

2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

1.3 Reagents: Pyridine , Sodium chloride Solvents: Water

2.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

2.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

2.3 Reagents: Ammonium chloride Solvents: Water

2.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 9

Condições de reacção

1.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

2.3 Reagents: Pyridine , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

2.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

2.3 Reagents: Pyridine , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 10

Condições de reacção

1.1 Catalysts: Dibutyltin oxide Solvents: Dichloromethane ; 5 min, rt

1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

4.3 Reagents: Pyridine , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Triethylamine ; 5 min, 0 °C; 1.5 h, 0 °C → rt; overnight, 4 °C

2.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 1 h, 0 °C; 20 min, rt

3.1 Reagents: Sodium iodide Solvents: Dimethylformamide ; rt; 2 h, 80 °C

4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

4.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

4.3 Reagents: Pyridine , Sodium chloride Solvents: Water

5.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

5.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

5.3 Reagents: Ammonium chloride Solvents: Water

5.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 11

Condições de reacção

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 12

Condições de reacção

1.1 Reagents: Triethylamine , Imidazole Solvents: Dimethylformamide ; 2.5 h, 0 °C

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

2.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

2.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

3.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

3.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

3.3 Reagents: Ammonium chloride Solvents: Water

3.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 13

Condições de reacção

1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

1.2 Reagents: Methanol ; -75 °C → -5 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Methanol ; -75 °C → -5 °C

2.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

2.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

2.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

2.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

2.5 Reagents: Sodium chloride Solvents: Pyridine , Water

2.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

2.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 3 min, -78 °C; 20 min, -78 °C; 10 min, -78 °C → 0 °C; 0 °C → -78 °C

3.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 0 °C; 80 min, 0 °C; 0 °C → rt; 5 h, rt

3.3 Reagents: Pyridine , Sodium bicarbonate , Sodium chloride Solvents: Water

4.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

4.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

4.3 Reagents: Ammonium chloride Solvents: Water

4.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 14

Condições de reacção

1.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Método de produção 15

Condições de reacção

1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane , Tetrahydrofuran ; rt → 15 °C

1.2 5 min, 15 °C

1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt

2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

3.2 Reagents: Methanol ; -75 °C → -5 °C

4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

4.5 Reagents: Sodium chloride Solvents: Pyridine , Water

4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

1.2 5 min, 15 °C

1.3 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 15 h, 15 °C → 25 °C; 9 h, 40 °C; 16 h, rt

2.1 Reagents: Magnesium monoperoxyphthalate Solvents: Dichloromethane , Water ; 2 min, 17 °C; 65 min, 17 °C

3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 5 min, -75 °C; 2 h, -75 °C

3.2 Reagents: Methanol ; -75 °C → -5 °C

4.1 Solvents: Tetrahydrofuran ; 20 min, 20 °C; 20 °C → 0 °C

4.2 Reagents: Potassium tert-butoxide ; 40 min, 6 - 20 °C; 0 °C

4.3 Solvents: Tetrahydrofuran ; 10 min; 1.5 h, 2 - 10 °C

4.4 Catalysts: Aluminum tert-butoxide ; 18 h, rt

4.5 Reagents: Sodium chloride Solvents: Pyridine , Water

4.6 Reagents: Imidazole Solvents: Dimethylformamide , Tetrahydrofuran ; rt; rt → 0 °C

4.7 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, 0 - 5 °C

5.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -70 - -50 °C; -50 °C → 0 °C; 25 min, 0 °C; 0 °C → -60 °C

5.2 Solvents: Tetrahydrofuran ; -60 - -55 °C; 3.5 h, 8 - 15 °C; 17 h, rt; rt → 10 °C

5.3 Reagents: Pyridine , Sodium chloride Solvents: Water

6.1 Reagents: Disodium phosphate Solvents: Methanol ; 10 min, rt; rt → 0 °C

6.2 Reagents: Sodium amalgam ; 1 h, 0 °C; 1 h, rt; rt → 0 °C

6.3 Reagents: Ammonium chloride Solvents: Water

6.4 Catalysts: Pyridinium p-toluenesulfonate Solvents: Acetone , Water ; 6 h, rt

Referência

- A new synthetic approach to high-purity (15R)-latanoprost, European Journal of Organic Chemistry, 2007, (4), 689-703

Latanoprost Methyl Ester Raw materials

- 1,2-Butanediol, 4-phenyl-, 1-(4-methylbenzenesulfonate), (2S)-

- 2H-Cyclopenta[b]furan-2-ol, hexahydro-4-[(phenylsulfonyl)methyl]-5-[(triethylsilyl)oxy]-, (3aR,4R,5R,6aS)-

- 4-Phenyl-1-butene

- Chlorotriethylsilane

- (3AR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)-oxy)hexahydro-2H-cyclopentabfuran-2-one

- 1-{(Z)-6-[(1R,2R,3R,5S)-2-((Phenylsulfonyl)methyl)-3,5-bis-(triethylsilyloxy)cyclopentyl]hex-4-enyl}-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

- 1,3-Cyclopentanediol, 4-[(2Z)-6-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-2-hexen-1-yl]-5-[(phenylsulfonyl)methyl]-, (1R,3S,4R,5R)-

- 1,3-Dioxolane, 2,2-dimethyl-4-(2-phenylethyl)-, (4S)-

- (s)-4-Phenylbutane-1,2-diol

- 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(3S)-5-phenyl-1-(phenylsulfonyl)-3-[(triethylsilyl)oxy]pentyl]-3,5-bis[(triethylsilyl)oxy]cyclopentyl]-, 3-hydroxy-2-(hydroxymethyl)-2-methylpropyl ester, (5Z)-

- Benzene, [(3S)-4-iodo-3-[(triethylsilyl)oxy]butyl]-

- 2,6,7-Trioxabicyclo[2.2.2]octane, 1-(4-iodobutyl)-4-methyl-

Latanoprost Methyl Ester Preparation Products

Latanoprost Methyl Ester Literatura Relacionada

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

913258-31-8 (Latanoprost Methyl Ester) Produtos relacionados

- 2228094-46-8(tert-butyl 2-(3-hydroxypyrrolidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate)

- 1550399-10-4(2-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine)

- 201346-23-8(Heptakis(2,3-di-O-methyl-6-O-sulfo)-b-cyclodextrin Heptasodium Salt)

- 307989-43-1(Methyl 5-amino-2-(trifluoromethoxy)benzoate)

- 1806812-28-1(3-Amino-4-(difluoromethyl)-2-methoxypyridine-5-carboxylic acid)

- 24752-66-7(N-benzyl-2-chloropropanamide)

- 86522-86-3(2,4-Dichloro-5-fluorotoluene)

- 2228368-05-4(3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propane-1-thiol)

- 2411305-67-2(N-cyclopropyl-N-1-(2-fluorophenyl)ethylprop-2-enamide)

- 1211584-44-9(5-fluoro-6-methylpyridin-3-ol)

Fornecedores recomendados

Wuhan brilliant Technology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

BIOOKE MICROELECTRONICS CO.,LTD

Membro Ouro

CN Fornecedor

Reagente

Changzhou Guanjia Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

pengshengyue

Membro Ouro

CN Fornecedor

A granel